Methyl 2-(cyclobutylsulfonyl)benzoate
Description
Methyl 2-(cyclobutylsulfonyl)benzoate is an organic compound characterized by a benzoate ester functional group attached to a cyclobutylsulfonyl moiety
Properties
CAS No. |
918810-34-1 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
methyl 2-cyclobutylsulfonylbenzoate |
InChI |
InChI=1S/C12H14O4S/c1-16-12(13)10-7-2-3-8-11(10)17(14,15)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
InChI Key |
NZXXHNIGEWVGGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cyclobutylsulfonyl)benzoate typically involves the esterification of 2-(cyclobutylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclobutylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to methyl 2-(cyclobutylsulfonyl)benzoate may exhibit significant anticancer properties. The sulfonamide derivatives have been shown to inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth. For instance, sulfone compounds have been identified as potential inhibitors of the JAK-STAT signaling pathway, which is crucial in various cancers .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Study 1: Anticancer Drug Development
A study focused on synthesizing a library of sulfone derivatives, including this compound, revealed promising anticancer activity against various cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to existing chemotherapeutics .
Case Study 2: Anti-inflammatory Research
Toxicological Considerations
While the therapeutic potential of this compound is significant, understanding its toxicity profile is crucial for safe application in clinical settings. Preliminary studies indicate low cytotoxicity at therapeutic doses; however, further investigations are needed to establish comprehensive safety data across different biological systems .
Mechanism of Action
The mechanism of action of methyl 2-(cyclobutylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits.
Biological Activity
Methyl 2-(cyclobutylsulfonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by recent research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a cyclobutylsulfonyl group, which may influence its biological activity. The compound's molecular formula is CHOS, and it has a molecular weight of approximately 258.31 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, extracts containing sulfonyl groups have shown effectiveness against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anticancer Potential
Research has also explored the anticancer potential of sulfonamide derivatives. This compound may share similar mechanisms with other compounds in this class, targeting cancer cell proliferation and inducing apoptosis. For example, studies have demonstrated that certain sulfonamide compounds can inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
Compounds with sulfonyl moieties have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of related sulfonamide compounds demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
Case Study: Anticancer Activity
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting the compound's role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
